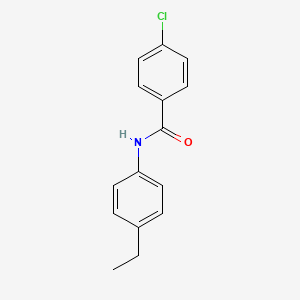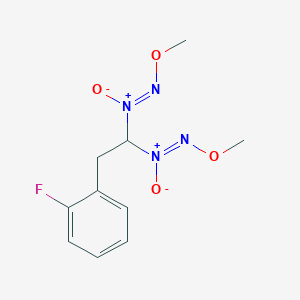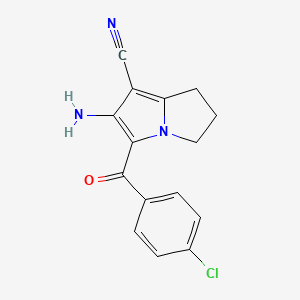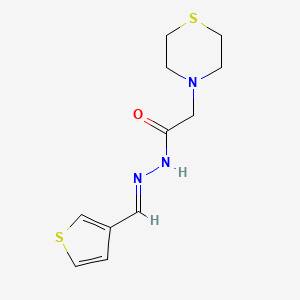
4-chloro-N-(4-ethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to 4-chloro-N-(4-ethylphenyl)benzamide, often involves nucleophilic acyl substitution reactions, the use of green chemistry principles, and methodologies such as ultrasound-assisted synthesis. These processes aim to improve yield, reduce environmental impact, and enhance the compound's applicability in various domains (Bachl & Díaz, 2010).
Molecular Structure Analysis
Structural analysis through X-ray crystallography, NMR, and IR spectroscopy reveals the molecular geometry, bond angles, and conformations of benzamide derivatives. For example, N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) showcases typical bond parameters and molecular conformations relevant to understanding the structural nuances of this compound (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their reactivity and potential for modification. These reactions include nucleophilic substitution and are crucial for further derivatization and the exploration of pharmacological activities (Hussain et al., 2016).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, are investigated using techniques like thermogravimetric analysis and differential scanning calorimetry. These properties are essential for determining the compound's stability and suitability for various applications (Yanagi et al., 2000).
Chemical Properties Analysis
Investigations into the chemical properties of benzamide derivatives focus on their reactivity, potential for forming complexes with metals, and interactions with biological targets. These studies often employ spectroscopic methods and computational chemistry to elucidate mechanisms of action and interaction patterns (Zhou et al., 2008).
Scientific Research Applications
Synthesis and Anti-Tubercular Activity
A study by Nimbalkar et al. (2018) explored the synthesis of novel derivatives of benzamide for anti-tubercular applications. The research focused on using ultrasonication as a green chemistry tool to synthesize derivatives with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating non-cytotoxic nature against human cancer cell lines. Molecular docking studies were conducted to assess interactions with essential enzymes of Mycobacterium responsible for cell wall synthesis, suggesting potential as anti-tubercular drug leads (Nimbalkar et al., 2018).
Modulation of GABAergic Transmission
Research by Schlichter et al. (2000) investigated the effects of etifoxine, a compound structurally related to benzamides, on GABA(A) receptor function. The study showed that etifoxine could potentiate GABA(A) receptor-mediated membrane currents and increase the frequency of spontaneous GABAergic inhibitory post-synaptic currents. This suggests the potential of benzamide derivatives in modulating GABAergic synaptic transmission, which could be beneficial for developing anxiolytic drugs (Schlichter et al., 2000).
Anti-Acetylcholinesterase Activity
A study focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (AChE) activity. The research found that substituting the benzamide with a bulky moiety significantly increased activity, highlighting the potential of benzamide derivatives in developing treatments for conditions like Alzheimer's disease by inhibiting AChE (Sugimoto et al., 1990).
Polymer Science Applications
In polymer science, a study by Hsiao et al. (2000) involved the synthesis of polyamides using benzamide derivatives, focusing on creating materials with high thermal stability and solubility in polar solvents. This research underscores the role of benzamide derivatives in the development of high-performance polymers with potential applications in various industries (Hsiao et al., 2000).
Environmental Bioremediation
Another significant application is in environmental bioremediation, where biphenyl dioxygenases, enzymes capable of degrading polychlorinated biphenyls (PCBs), are of interest. A study by Furukawa et al. (2004) discussed the functional versatilities and potential for directed evolution of biphenyl dioxygenases, highlighting the relevance of benzamide derivatives in environmental cleanup efforts (Furukawa et al., 2004).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(4-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAPPIBAXZAESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B5507894.png)



![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)


![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)
![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)
![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)